Cas no 2248319-01-7 (methyl 2-(1-methyl-1H-pyrazol-3-yl)aminobenzoate)

methyl 2-(1-methyl-1H-pyrazol-3-yl)aminobenzoate 化学的及び物理的性質
名前と識別子
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- 2248319-01-7
- Methyl 2-[(1-methylpyrazol-3-yl)amino]benzoate
- methyl 2-[(1-methyl-1H-pyrazol-3-yl)amino]benzoate
- EN300-6510400
- methyl 2-(1-methyl-1H-pyrazol-3-yl)aminobenzoate
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- インチ: 1S/C12H13N3O2/c1-15-8-7-11(14-15)13-10-6-4-3-5-9(10)12(16)17-2/h3-8H,1-2H3,(H,13,14)
- InChIKey: PREGCVSEVANLDP-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C=CC=CC=1NC1C=CN(C)N=1)=O
計算された属性
- せいみつぶんしりょう: 231.100776666g/mol
- どういたいしつりょう: 231.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
methyl 2-(1-methyl-1H-pyrazol-3-yl)aminobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6510400-0.1g |
methyl 2-[(1-methyl-1H-pyrazol-3-yl)amino]benzoate |
2248319-01-7 | 0.1g |
$1019.0 | 2023-08-31 | ||
Enamine | EN300-6510400-1.0g |
methyl 2-[(1-methyl-1H-pyrazol-3-yl)amino]benzoate |
2248319-01-7 | 1g |
$1057.0 | 2023-05-31 | ||
Enamine | EN300-6510400-5.0g |
methyl 2-[(1-methyl-1H-pyrazol-3-yl)amino]benzoate |
2248319-01-7 | 5g |
$3065.0 | 2023-05-31 | ||
Enamine | EN300-6510400-1g |
methyl 2-[(1-methyl-1H-pyrazol-3-yl)amino]benzoate |
2248319-01-7 | 1g |
$1157.0 | 2023-08-31 | ||
Enamine | EN300-6510400-5g |
methyl 2-[(1-methyl-1H-pyrazol-3-yl)amino]benzoate |
2248319-01-7 | 5g |
$3355.0 | 2023-08-31 | ||
Enamine | EN300-6510400-0.5g |
methyl 2-[(1-methyl-1H-pyrazol-3-yl)amino]benzoate |
2248319-01-7 | 0.5g |
$1111.0 | 2023-08-31 | ||
Enamine | EN300-6510400-10.0g |
methyl 2-[(1-methyl-1H-pyrazol-3-yl)amino]benzoate |
2248319-01-7 | 10g |
$4545.0 | 2023-05-31 | ||
Enamine | EN300-6510400-0.05g |
methyl 2-[(1-methyl-1H-pyrazol-3-yl)amino]benzoate |
2248319-01-7 | 0.05g |
$972.0 | 2023-08-31 | ||
Enamine | EN300-6510400-0.25g |
methyl 2-[(1-methyl-1H-pyrazol-3-yl)amino]benzoate |
2248319-01-7 | 0.25g |
$1065.0 | 2023-08-31 | ||
Enamine | EN300-6510400-2.5g |
methyl 2-[(1-methyl-1H-pyrazol-3-yl)amino]benzoate |
2248319-01-7 | 2.5g |
$2268.0 | 2023-08-31 |
methyl 2-(1-methyl-1H-pyrazol-3-yl)aminobenzoate 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
methyl 2-(1-methyl-1H-pyrazol-3-yl)aminobenzoateに関する追加情報
Methyl 2-(1-methyl-1H-pyrazol-3-yl)aminobenzoate (CAS No. 2248319-01-7): A Comprehensive Overview
Methyl 2-(1-methyl-1H-pyrazol-3-yl)aminobenzoate, a compound with the chemical identifier CAS No. 2248319-01-7, has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of heterocyclic aminobenzoates, which are known for their diverse biological activities. The presence of a methyl-substituted pyrazole ring and an amino group attached to a benzoate moiety contributes to its complex molecular interactions, making it a subject of interest for further investigation.
The molecular structure of methyl 2-(1-methyl-1H-pyrazol-3-yl)aminobenzoate consists of a benzoic acid derivative with an amine functional group linked to a pyrazole ring. The pyrazole ring is further substituted with a methyl group at the 1-position, enhancing its pharmacological potential. This structural arrangement allows the compound to engage in multiple binding interactions, which is crucial for its biological activity. The benzoate moiety, in particular, is known to contribute to the solubility and bioavailability of pharmaceutical compounds, making it an attractive feature for drug development.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. Among these, pyrazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The compound methyl 2-(1-methyl-1H-pyrazol-3-yl)aminobenzoate is no exception and has been investigated for its potential role in modulating biological pathways associated with these diseases. Its ability to interact with multiple targets makes it a valuable candidate for further pharmacological exploration.
In the realm of drug discovery, the synthesis and characterization of novel compounds are essential steps toward developing new therapeutic agents. The synthesis of methyl 2-(1-methyl-1H-pyrazol-3-yl)aminobenzoate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These methods not only enhance yield but also improve the purity of the final product, which is critical for subsequent biological testing.
The biological activity of methyl 2-(1-methyl-1H-pyrazol-3-yl)aminobenzoate has been evaluated in various in vitro and in vivo models. Preliminary findings suggest that this compound exhibits significant inhibitory effects on certain enzymes and receptors involved in disease pathogenesis. For instance, studies have shown that it may interfere with the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation processes. Additionally, its interaction with specific receptors has been observed, indicating potential applications in neurological disorders.
The pharmacokinetic properties of methyl 2-(1-methyl-1H-pyrazol-3-yl)aminobenzoate are also under investigation to assess its suitability for clinical use. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in determining the drug's efficacy and safety profile. Preliminary pharmacokinetic studies indicate that this compound exhibits reasonable oral bioavailability and moderate metabolic stability, suggesting its potential as a viable therapeutic agent. Further studies are needed to optimize its pharmacokinetic profile and identify any potential side effects.
In conclusion, methyl 2-(1-methyl-1H-pyrazol-3-yl)aminobenzoate (CAS No. 2248319-01-7) represents a promising candidate for pharmaceutical development due to its unique structural features and demonstrated biological activity. Its synthesis through advanced organic chemistry techniques ensures high purity and yield, while its multifaceted interactions with biological targets make it an attractive option for further research. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in developing innovative treatments for various medical conditions.
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